Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C14H10N2O4S and a molecular weight of 302.3. It is a derivative of benzo[d]thiazole-2-carboxamide . Benzo[d]thiazole derivatives have been studied for their potential as EGFR inhibitors, which could make them useful in cancer treatment .
Scientific Research Applications
Synthesis and Reactivity
This compound is part of a broader class of chemicals involved in synthesis and reactivity studies. Research shows it can undergo electrophilic substitution reactions, including bromination, nitration, and acylation, highlighting its utility in creating diverse organic molecules with potential applications in drug development and materials science (Aleksandrov et al., 2021).
Antimicrobial Applications
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some derivatives have shown comparable efficacy to standard drugs against various bacterial and fungal species, indicating potential for developing new antimicrobial agents (Patel & Shaikh, 2010).
Cytotoxic Evaluation for Cancer Therapy
A novel series of benzo[d]thiazole-2-carboxamide derivatives, including those related to Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate, have been designed as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds have demonstrated moderate to excellent potency against cancer cell lines, suggesting their promise in cancer therapy (Zhang et al., 2017).
Drug Discovery Building Blocks
The structural motif of benzo[d]thiazole is essential in medicinal chemistry. This compound derivatives serve as versatile building blocks in drug discovery, enabling the exploration of chemical space around potential therapeutic targets (Durcik et al., 2020).
Material Science Applications
Derivatives of this compound have been utilized in the preparation of fluorescent materials. These applications highlight the compound's role in developing novel materials with potential uses in sensing, imaging, and electronics (Tanaka et al., 2015).
Future Directions
The future directions for the study of “Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate” and similar compounds could include further investigation into their potential as EGFR inhibitors, which could make them useful in cancer treatment . Additionally, more research could be done to determine the specific synthesis process, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards associated with this compound.
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-19-13(18)8-4-5-9-11(7-8)21-14(15-9)16-12(17)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSHTLGTKLRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.